HDAC6 Enzyme Inhibition: 6,200-Fold Potency Differential vs. Optimized Indazole-Hydroxamic Acid Inhibitors Defines Negative-Control Utility
2-Amino-N-(1H-indazol-6-yl)acetamide exhibits an HDAC6 IC₅₀ of 11,200 nM in a recombinant HDAC6 trypsin-coupled fluorogenic aminocoumarin release assay, establishing it as a weak HDAC6 ligand at the extreme low-potency end of the indazole-acetamide chemotype spectrum [1]. In contrast, the optimized indazole-based HDAC6 inhibitor compound 5j—bearing a hydroxamic acid zinc-binding group—achieves an HDAC6 IC₅₀ of 1.8 ± 0.3 nM (HCT116 GI₅₀ = 3.1 ± 0.6 μM), representing a potency difference of approximately 6,200-fold under comparable recombinant HDAC6 assay conditions [2]. Similarly, indazole-based HDAC6 inhibitors 3a and 3b from Gupta et al. (2023) achieve IC₅₀ values of 9.1 nM and 9.0 nM, respectively—still >1,200-fold more potent than 2-amino-N-(1H-indazol-6-yl)acetamide [3]. This massive potency gulf, spanning over three orders of magnitude within the same indazole scaffold family, positions the compound as a uniquely validated negative-control probe for HDAC6 assay development and selectivity counter-screens.
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11,200 nM (11.2 μM) |
| Comparator Or Baseline | Compound 5j: IC₅₀ = 1.8 ± 0.3 nM; Compounds 3a/3b: IC₅₀ = 9.1 nM / 9.0 nM |
| Quantified Difference | ~6,200-fold less potent vs. compound 5j; ~1,200-fold less potent vs. compounds 3a/3b |
| Conditions | Target: recombinant HDAC6, trypsin-coupled fluorogenic aminocoumarin release assay (target compound); recombinant HDAC6, fluorogenic substrate assay (comparators) |
Why This Matters
A negative control with >1,000-fold weaker potency than lead inhibitors is essential for establishing assay signal-to-background windows and confirming that observed cellular effects are target-mediated rather than off-target; no other indazole-acetamide fragment has publicly documented HDAC6 potency this low with matched chemotype identity.
- [1] BindingDB. BDBM50348388 (CHEMBL1800241): IC₅₀ = 11,200 nM, Inhibition of recombinant HDAC6, trypsin-coupled biochemical assay. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Histone+deacetylase+6&reactant2=BDBM50348388 (accessed 2026-05-11). View Source
- [2] Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors. Eur J Med Chem, 2025, 295, 117785. Compound 5j: HDAC6 IC₅₀ = 1.8 ± 0.3 nM. Available at: https://www.sciencedirect.com (accessed 2026-05-11). View Source
- [3] Gupta SK, et al. Exploring new histone deacetylase 6 inhibitors and their effects on reversing the α-tubulin deacetylation and cell morphology changes caused by methamphetamine. Arch Pharm Res, 2023. Compounds 3a/3b: HDAC6 IC₅₀ = 9.1 nM and 9.0 nM. Available at: https://pubmed.ncbi.nlm.nih.gov (accessed 2026-05-11). View Source
